molecular formula C15H30O2 B12663676 1,1,5-Trimethylheptyl isovalerate CAS No. 96846-72-9

1,1,5-Trimethylheptyl isovalerate

Cat. No.: B12663676
CAS No.: 96846-72-9
M. Wt: 242.40 g/mol
InChI Key: ZUDNDYNFMGZVBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5-Trimethylheptyl isovalerate typically involves the esterification of 3-methylbutanoic acid with 2,6-dimethyloctan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,5-Trimethylheptyl isovalerate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,5-Trimethylheptyl isovalerate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,5-Trimethylheptyl isovalerate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing metabolic processes. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,5-Trimethylheptyl valerate
  • 1,1,5-Trimethylheptyl isobutyrate
  • 2,6-dimethyloctan-2-yl acetate

Uniqueness

1,1,5-Trimethylheptyl isovalerate is unique due to its specific ester structure, which imparts distinct physicochemical properties such as boiling point, density, and reactivity. Compared to similar compounds, it may exhibit different solubility, volatility, and interaction with biological systems .

Properties

CAS No.

96846-72-9

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2,6-dimethyloctan-2-yl 3-methylbutanoate

InChI

InChI=1S/C15H30O2/c1-7-13(4)9-8-10-15(5,6)17-14(16)11-12(2)3/h12-13H,7-11H2,1-6H3

InChI Key

ZUDNDYNFMGZVBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)(C)OC(=O)CC(C)C

Origin of Product

United States

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